3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid
Description
This compound (CAS: 877140-08-4) is a pyrazole-propanoic acid hybrid with a 4-fluorophenyl substituent at the pyrazole ring. It is classified as a high-purity pyrazole derivative, historically used in pharmaceutical and agrochemical research due to its anti-inflammatory and antipyretic properties . Its structure combines a dihydro-pyrazol-3-one core with a propanoic acid side chain, enabling dual functionality in molecular interactions (e.g., hydrogen bonding via the carboxylic acid group and hydrophobic interactions via the fluorophenyl group). The compound has been discontinued in commercial catalogs but remains relevant in academic studies of pyrazole-based therapeutics .
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-8-11(6-7-12(17)18)13(19)16(15-8)10-4-2-9(14)3-5-10/h2-5,15H,6-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQRKLWNQHQGJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate hydrazine derivatives with diketones The fluorophenyl group is introduced via electrophilic aromatic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are crucial to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved often include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Halogen Substitution Effects
Compound 4 and 5 () :
These isostructural thiazole-pyrazole hybrids differ by substituents (4-chlorophenyl vs. 4-fluorophenyl). Despite halogen variation, crystallographic studies confirm identical crystal packing, suggesting minimal steric or electronic disruption from fluorine/chlorine substitution. This isostructurality is critical for materials design, as it indicates predictable solid-state behavior in halogenated analogs .- EN300-170905 (): A benzoic acid derivative with a pyrazole-hydrazone scaffold. Unlike the target compound, it features a cyclohexadienone ring, which enhances π-π stacking but reduces solubility in polar solvents.
Pharmacological Profiles
- Anti-inflammatory Activity: The target compound’s pyrazole core aligns with known COX-2 inhibitors, though specific potency data are unavailable .
- Agrochemicals: Unlike fluazifop (), a pyridine-propanoic acid herbicide, the target compound lacks the trifluoromethyl group critical for herbicidal activity, underscoring functional group specificity in agrochemical design .
- Anticancer Derivatives: Type D/L inhibitors () share a propanoic acid backbone but incorporate iodophenyl groups, enhancing kinase inhibition—a feature absent in the fluorine-substituted target compound .
Physicochemical Properties
- Hydrogen Bonding : The carboxylic acid group facilitates strong hydrogen bonds, as analyzed via graph set theory (), contributing to stability in crystalline form .
- Thermodynamic Stability : Isostructural analogs () suggest similar thermal stability between fluoro- and chloro-substituted derivatives, validated by SHELX-refined crystallographic data .
Analytical and Computational Tools
Biological Activity
3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid, with CAS number 877140-08-4, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a fluorophenyl group, which is known to influence pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃FN₂O₃, with a molecular weight of 264.25 g/mol. The presence of the 4-fluorophenyl group is significant as fluorination often enhances the lipophilicity and metabolic stability of compounds.
Research indicates that compounds with similar pyrazole structures often act as inhibitors or modulators of various biological pathways. The specific mechanisms for this compound are still under investigation, but it may interact with key receptors or enzymes involved in metabolic processes.
Potential Mechanisms:
- PPAR Agonism : Some derivatives have shown activity as peroxisome proliferator-activated receptor (PPAR) agonists. For instance, related compounds have exhibited potent activation profiles for PPARα, PPARγ, and PPARδ, suggesting that this compound may also share similar properties .
Biological Activity
The biological activities associated with this compound include anti-inflammatory and potential anticancer effects.
Anti-inflammatory Activity
Studies have indicated that pyrazole derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or lipoxygenases (LOX), which are crucial in the inflammatory response.
Anticancer Activity
Preliminary studies suggest that compounds within this structural class may show promise in cancer therapy through mechanisms such as apoptosis induction and cell cycle arrest. The fluorinated phenyl group is hypothesized to enhance interaction with cancer cell targets due to increased binding affinity.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- PPAR Agonist Study : A related compound demonstrated an EC50 of 0.029 µM for PPARα and PPARδ, indicating strong agonistic activity . This suggests potential applications in metabolic disorders.
- In Vivo Studies : In preclinical models, pyrazole derivatives were tested for their ability to reduce tumor growth in xenograft models, showcasing their potential as anticancer agents.
- SAR Analysis : Structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the pyrazole ring influence biological activity. For example, introducing different substituents on the phenyl ring has shown to enhance potency against specific targets .
Data Table: Summary of Biological Activities
| Activity Type | Related Compound | EC50/IC50 Values | Mechanism |
|---|---|---|---|
| PPAR Agonism | 3-(2-Ethyl... | PPARα: 0.029 µM | Activation of PPAR receptors |
| Anti-inflammatory | Pyrazole Derivative | COX Inhibition | Inhibition of inflammatory pathways |
| Anticancer | Various Pyrazoles | Variable | Induction of apoptosis and cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
